n-((3-Methylthiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Description

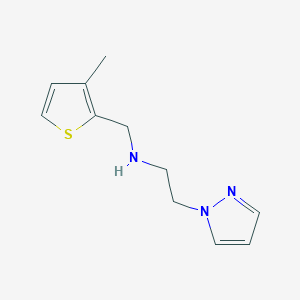

The compound N-((3-Methylthiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine features a secondary amine backbone (ethan-1-amine) with two substituents:

- A (3-methylthiophen-2-yl)methyl group attached to the nitrogen atom.

- A 1H-pyrazol-1-yl group at the second carbon of the ethyl chain.

Below, we compare this compound with similar molecules based on heterocyclic substituents, synthesis strategies, and molecular characteristics.

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

N-[(3-methylthiophen-2-yl)methyl]-2-pyrazol-1-ylethanamine |

InChI |

InChI=1S/C11H15N3S/c1-10-3-8-15-11(10)9-12-5-7-14-6-2-4-13-14/h2-4,6,8,12H,5,7,9H2,1H3 |

InChI Key |

UYKXHSIRTGSBDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CNCCN2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “n-((3-Methylthiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” typically involves multi-step organic reactions. One possible route could involve:

Formation of the 3-Methylthiophene-2-carbaldehyde: This can be achieved by methylation of thiophene followed by formylation.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

Coupling Reaction: The aldehyde group of 3-Methylthiophene-2-carbaldehyde can be reacted with the pyrazole derivative in the presence of a reducing agent to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the pyrazole ring or the ethanamine chain.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “n-((3-Methylthiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Structural Comparison

Biological Activity

n-((3-Methylthiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a Knoevenagel reaction between 3-methylthiophene-2-carbaldehyde and malononitrile, resulting in the formation of the compound with a molecular formula of . The crystal structure analysis reveals a triclinic system with specific dimensions and angles that contribute to its stability and reactivity .

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For example, derivatives containing pyrazole rings have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Some tested compounds demonstrated weak antibacterial activity, suggesting that modifications to the structure could enhance this property .

Antagonistic Properties

In vitro assays have indicated that related compounds can act as endothelin receptor antagonists , which are significant in treating conditions like hypertension. For instance, certain pyrazole derivatives were comparable in efficacy to bosentan, a known endothelin antagonist, at specific concentrations . This suggests that this compound may share similar pharmacological profiles.

Case Study 1: Structure–Activity Relationship (SAR)

A series of pyrazole derivatives were synthesized and tested for their biological activities. The findings indicated that modifications at the thiophene moiety significantly influenced the biological activity, particularly in terms of receptor binding affinity and selectivity . This highlights the importance of structural optimization in drug design.

Case Study 2: In Vivo Efficacy

In a study involving animal models, certain pyrazole derivatives demonstrated protective effects against endothelin-induced sudden death, indicating potential therapeutic applications for cardiovascular diseases. The results showed that specific substitutions on the pyrazole ring enhanced the protective effects significantly compared to controls .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.